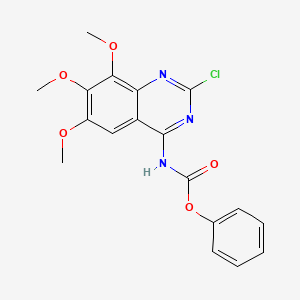

Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route can be summarized as follows:

Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with aldehydes or ketones. This step often employs catalysts such as Lewis acids or bases to facilitate the cyclization process.

Introduction of Substituents: The 2-chloro, 6,7,8-trimethoxy substituents are introduced through selective halogenation and methylation reactions. These reactions typically require reagents like thionyl chloride for chlorination and methyl iodide for methylation.

Carbamate Formation: The final step involves the reaction of the substituted quinazoline with phenyl isocyanate to form the carbamate linkage. This reaction is usually carried out under mild conditions, using solvents like dichloromethane and catalysts such as triethylamine.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine, yielding phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)amine.

Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom, forming various derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine derivatives.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

Biological Studies: It is used in studies exploring its effects on various biological pathways, including apoptosis and cell cycle regulation.

Chemical Probes: The compound serves as a chemical probe in the study of enzyme mechanisms and receptor-ligand interactions.

Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and disrupting key signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth. The specific pathways affected include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.

Comparison with Similar Compounds

Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate can be compared with other quinazoline derivatives, such as:

Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.

Erlotinib: Another EGFR inhibitor with similar applications in oncology.

Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2 receptors.

Compared to these compounds, this compound may exhibit unique binding affinities and selectivity profiles, making it a valuable tool for studying specific biological processes and developing targeted therapies.

Biological Activity

Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 373.78 g/mol |

| Boiling Point | Not Available |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | 3.5 |

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that this compound may exert its effects through:

- Inhibition of Matrix Metalloproteinases (MMPs) : It has been shown to selectively inhibit MMP-2, which is involved in extracellular matrix degradation and has implications in cancer metastasis and tissue remodeling .

- Antiviral Activity : Similar compounds have demonstrated antiviral properties against coronaviruses, suggesting a potential role in inhibiting viral replication pathways .

Anticancer Properties

Studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer activities. The inhibition of MMPs is particularly relevant in the context of cancer metastasis. For instance, a derivative similar to this compound was found to inhibit tumor invasion in vitro and in vivo models .

Antiviral Effects

Recent findings suggest that quinazoline derivatives possess broad-spectrum antiviral activities. Compounds with similar structures have been reported to exhibit potent inhibition against various strains of coronaviruses with effective EC50 values ranging from 0.2 to 0.7 μM .

Case Studies and Research Findings

- Matrix Metalloproteinase Inhibition :

- Antiviral Screening :

- Pharmacokinetics :

Properties

CAS No. |

65962-96-1 |

|---|---|

Molecular Formula |

C18H16ClN3O5 |

Molecular Weight |

389.8 g/mol |

IUPAC Name |

phenyl N-(2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate |

InChI |

InChI=1S/C18H16ClN3O5/c1-24-12-9-11-13(15(26-3)14(12)25-2)20-17(19)21-16(11)22-18(23)27-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,20,21,22,23) |

InChI Key |

KDXPBJXLNOYAJH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=NC(=N2)Cl)NC(=O)OC3=CC=CC=C3)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.